molecular formula C11H16O B1679550 Pentyl phenyl ether CAS No. 2050-04-6

Pentyl phenyl ether

Cat. No. B1679550
CAS RN: 2050-04-6
M. Wt: 164.24 g/mol
InChI Key: HPUOAJPGWQQRNT-UHFFFAOYSA-N
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Patent
US08557446B2

Procedure details

In a 500 ml four-neck flask, load 115 g phenol (1.223 mol) and 82.2 g (1.468 mol) of dry KOH. A mass is heated up to 90° C. while mixing. Then by dropping during 0.5 h add 184.7 g (1.223 mol) of amylbromide. Maintain the mixture at a temperature of 95-100° C. for 45 minutes while mixing. After cooling, 200 ml of benzene and 300 ml of water are added to the mixture. The water layer is decanted. Then the benzene layer is washed with 200 ml of 5% solution of NaOH The benzene layer is then washed a few times with water until the reaction mixture is neutral.
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
82.2 g
Type
reactant
Reaction Step Two
Quantity
184.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[CH2:10](Br)[CH2:11][CH2:12][CH2:13][CH3:14].C1C=CC=CC=1>O>[C:1]1([O:7][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
82.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
184.7 g
Type
reactant
Smiles
C(CCCC)Br
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml four-neck flask, load
ADDITION
Type
ADDITION
Details
while mixing
TEMPERATURE
Type
TEMPERATURE
Details
Maintain the mixture at a temperature of 95-100° C. for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
while mixing
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The water layer is decanted
WASH
Type
WASH
Details
Then the benzene layer is washed with 200 ml of 5% solution of NaOH The benzene layer
WASH
Type
WASH
Details
is then washed a few times with water until the reaction mixture

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C1(=CC=CC=C1)OCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.